2,4-Dimethoxyquinoline

Description

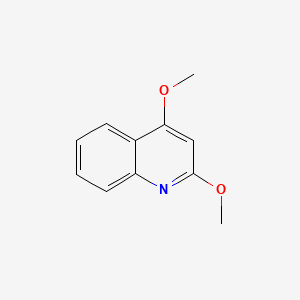

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZBLRGKCBUWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193337 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40335-00-0 | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40335-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxyquinoline

Regioselective Synthesis Strategies for 2,4-Dimethoxyquinoline Derivatives

The precise control of substituent placement on the quinoline (B57606) ring is paramount for tailoring the properties of the final molecule. Several regioselective synthetic methods have been developed to achieve this, with a particular focus on the 2- and 4-positions.

Exploration of Knorr Quinoline Synthesis and its Variants for 2,4-Dimethoxyquinoline Formation

The Knorr quinoline synthesis, a classical method for preparing quinoline derivatives, involves the reaction of a β-ketoanilide with a cyclizing agent, typically strong acids like sulfuric acid, to yield a 2-hydroxyquinoline. iipseries.orgorientjchem.org This reaction can be adapted to produce 2,4-dimethoxyquinoline precursors. For instance, the condensation of an appropriately substituted aniline (B41778) with a β-ketoester can lead to the formation of a 4-hydroxy-2-quinolone, which can then be further derivatized. researchgate.net

While the traditional Knorr synthesis and its variants, such as the Conrad-Limpach-Knorr synthesis, are powerful tools, they sometimes require harsh reaction conditions and may lead to mixtures of regioisomers. jptcp.com Modern modifications often focus on milder conditions and improved regioselectivity to favor the formation of the desired quinolone isomer.

Multi-component and One-pot Reactions in 2,4-Dimethoxyquinoline Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. preprints.orgorganic-chemistry.org One-pot syntheses, a related strategy, allow for sequential reactions to be carried out in the same vessel without isolating intermediates.

In the context of 2,4-dimethoxyquinoline synthesis, a notable example is the microwave-assisted one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid. rsc.org This approach provides a rapid and efficient route to complex quinoline-fused pyrimidones. While not directly yielding 2,4-dimethoxyquinoline itself, this methodology highlights the power of MCRs in constructing complex heterocyclic systems derived from dimethoxy-substituted precursors. The development of MCRs that directly afford the 2,4-dimethoxyquinoline core is an active area of research.

Cyclocondensation Approaches to Substituted Quinolones and Subsequent Derivatization to 2,4-Dimethoxyquinoline

A common and effective strategy for synthesizing 2,4-dimethoxyquinoline involves a two-step process: the initial formation of a di-substituted quinoline precursor followed by methoxylation. A widely used method starts with the reaction of an aniline with malonic acid in the presence of excess phosphorus oxychloride (POCl₃) at reflux. semanticscholar.orgrsc.org This cyclocondensation reaction yields the corresponding 2,4-dichloroquinoline (B42001). semanticscholar.orgasianpubs.org

The subsequent step involves the nucleophilic substitution of the chlorine atoms with methoxy (B1213986) groups. This is typically achieved by heating the 2,4-dichloroquinoline with sodium methoxide (B1231860) in methanol. rsc.orgasianpubs.org The reaction proceeds via a kinetically favored substitution at the C-2 position, followed by a slower substitution at the C-4 position. rsc.orgherts.ac.uk Driving the reaction to completion is crucial to obtain a good yield of the desired 2,4-dimethoxyquinoline. herts.ac.uk

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| Aniline, Malonic Acid | POCl₃ | 2,4-Dichloroquinoline | 2,4-Dimethoxyquinoline | 70% | rsc.org |

| Substituted Aniline, Malonic Acid | POCl₃, NaOMe/MeOH | Substituted 2,4-Dichloroquinoline | Substituted 2,4-Dimethoxyquinoline | 72% | semanticscholar.org |

Demethylation of 2,4-Dimethoxyquinolines for Specific Quinolone Alkaloid Synthesis (e.g., Atanine)

The selective demethylation of 2,4-dimethoxyquinolines is a crucial transformation for the synthesis of certain naturally occurring quinolone alkaloids, such as atanine (B3038076). herts.ac.ukrsc.org Atanine is a 4-methoxy-2-quinolone derivative.

One approach to synthesize atanine involves the ortho-lithiation of 2,4-dimethoxyquinoline, followed by alkylation with prenyl bromide to introduce the characteristic side chain at the 3-position. rsc.orgherts.ac.uk The subsequent challenge lies in the selective demethylation of the 4-methoxy group without affecting the 2-methoxy group. Early attempts using dry HCl gas in di-isopropyl ether were unsuccessful. rsc.orgherts.ac.uk

An alternative and successful strategy involves the use of a thiolate anion, such as that derived from 2-propanethiol (B166235) and sodium hydride in dimethylformamide (DMF). herts.ac.uk This reagent selectively cleaves the methyl ether at the 4-position, leading to the formation of the corresponding 4-hydroxyquinoline (B1666331), which is the core structure of atanine. herts.ac.uk The regioselectivity of this demethylation is a key aspect of the synthesis.

Intramolecular Cyclization Reactions for 2,4-Dimethoxyquinoline Scaffolds (e.g., LDA- or ZnCl₂-mediated)

Intramolecular cyclization reactions provide a powerful means to construct the quinoline ring system. In the synthesis of 2,4-diamino-6,7-dimethoxyquinoline derivatives, an intramolecular cyclization mediated by either lithium diisopropylamide (LDA) or zinc chloride (ZnCl₂) has been reported. scispace.com This reaction involves the cyclization of an N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline intermediate. scispace.com The use of zinc chloride is believed to facilitate the ring closure via the enamine tautomer. rsc.org While this specific example leads to a diamino-substituted quinoline, the underlying principle of intramolecular cyclization is applicable to the synthesis of various quinoline scaffolds, including those that can be precursors to 2,4-dimethoxyquinoline.

Functionalization and Derivatization of the 2,4-Dimethoxyquinoline Nucleus

Once the 2,4-dimethoxyquinoline core is synthesized, it can be further functionalized to create a diverse range of derivatives. The electron-donating nature of the two methoxy groups activates the quinoline ring, particularly at the 3-position, for electrophilic substitution.

A key functionalization is the introduction of substituents at the C-3 position. This can be achieved through ortho-lithiation using a strong base like n-butyllithium, followed by quenching with an electrophile. rsc.orgherts.ac.uk For instance, reaction with prenyl bromide introduces a 3-alkyl group, a common structural feature in many quinoline alkaloids. rsc.orgherts.ac.uk

The aldehyde group can also be introduced at the 3-position, creating a versatile handle for further transformations. This 2,4-dimethoxyquinoline-3-carbaldehyde (B1616530) can undergo various reactions, such as condensation with amines to form Schiff bases or nucleophilic additions with Grignard reagents.

Introduction of Functional Groups at Specific Ring Positions

The quinoline ring system of 2,4-dimethoxyquinoline can be functionalized at various positions, enabling the synthesis of a diverse range of derivatives. A notable method for introducing substituents at the C-3 position is through ortho-lithiation. Treatment of 2,4-dimethoxyquinoline with n-butyllithium at 0°C, followed by the addition of an electrophile like prenyl bromide, results in the desired 3-alkylated quinoline in high yield (88%). herts.ac.uk This approach highlights a regioselective method for C-C bond formation on the electron-rich pyridine (B92270) part of the quinoline nucleus. herts.ac.uk

Another significant functionalization is the introduction of an aldehyde group, typically achieved via the Vilsmeier-Haack reaction. This reaction uses reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to install a formyl group, creating 2,4-dimethoxyquinoline-3-carbaldehyde. This aldehyde derivative serves as a versatile intermediate for further synthetic transformations, such as condensation reactions with amines to form Schiff bases or nucleophilic additions to extend the carbon framework.

The following table summarizes key functionalization reactions of the 2,4-dimethoxyquinoline ring:

| Position | Reaction Type | Reagents | Product | Yield | Reference |

| C-3 | Alkylation (Lithiation) | 1. n-Butyllithium 2. Prenyl bromide | 3-Prenyl-2,4-dimethoxyquinoline | 88% | herts.ac.uk |

| C-3 | Formylation | POCl₃, DMF | 2,4-Dimethoxyquinoline-3-carbaldehyde | — |

Reactions at Methoxy Groups and their Impact on Molecular Properties

The methoxy groups at the C-2 and C-4 positions are key sites for chemical modification, particularly through demethylation reactions, which convert them into hydroxyl groups. The selectivity of this process is highly dependent on the reagents used. herts.ac.ukrsc.orgrsc.org

Selective demethylation at the C-4 position can be achieved under specific acidic conditions. For instance, reacting 3-alkylated 2,4-dimethoxyquinoline with dry HCl gas was investigated as a method for selective C-4 demethylation, although in some cases, this led to side reactions with other functional groups present in the molecule. herts.ac.uk An alternative strategy involves using a thiolate anion, which leads to the regioisomeric 4-hydroxyquinoline. rsc.orgrsc.org

Conversely, harsher conditions can lead to the demethylation of both methoxy groups. Treatment with 48% hydrobromic acid (HBr) results in double demethylation, yielding the corresponding 2,4-dihydroxyquinoline. herts.ac.uk The ability to selectively or completely demethylate the quinoline core significantly impacts its molecular properties, such as hydrogen bonding capacity, solubility, and metal-chelating ability. smolecule.com

The table below outlines different demethylation reactions and their outcomes:

| Reagent(s) | Position(s) Demethylated | Product Type | Reference |

| Dry HCl | Selective C-4 (intended) | 4-Methoxy-2-quinolone | herts.ac.ukrsc.org |

| Thiolate anion | Selective C-4 | 4-Hydroxy-2-methoxyquinoline | rsc.orgrsc.org |

| 48% HBr | C-2 and C-4 | 2,4-Dihydroxyquinoline | herts.ac.uk |

| Glacial Acetic Acid, HCl | C-4 | 4-Methoxy-1H-quinolin-2-one | asianpubs.orgresearchgate.net |

Catalytic Methods for Quinoline-Based Compound Preparation

The synthesis of the fundamental quinoline scaffold, a precursor to 2,4-dimethoxyquinoline, has been significantly advanced by various catalytic methods. Classic approaches like the Friedländer, Skraup, and Doebner-von Miller reactions are foundational, but modern catalysis focuses on improving efficiency and sustainability. researchgate.netresearchgate.net

Transition metal catalysts are widely employed. For example, palladium-catalyzed cyclization of N-acyl-o-alkynylanilines provides a route to functionalized 2-aminoquinolines, which can be further modified. acs.org Copper-based nanocatalysts have also been investigated for synthesizing quinolines via C-N couplings and other bond-forming reactions. nih.gov

In a greener approach, niobium (V) chloride (NbCl₅) has been used as an inexpensive and effective catalyst for the synthesis of quinolines from o-aminoaryl ketones and carbonyl compounds in glycerol, an environmentally benign solvent. researchgate.net Similarly, iron(III) chloride hexahydrate (FeCl₃·6H₂O) serves as a non-toxic and readily available catalyst for the condensation of 2-aminoarylketones with active methylene (B1212753) compounds in water, offering high yields under mild conditions. tandfonline.com These catalytic methods represent versatile strategies for constructing the core quinoline structure, which can then undergo subsequent reactions, such as chlorination followed by methoxylation, to yield 2,4-dimethoxyquinoline. herts.ac.ukasianpubs.org

Green Chemistry Approaches in 2,4-Dimethoxyquinoline Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for the synthesis of quinoline derivatives, including 2,4-dimethoxyquinoline. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govasianpubs.org This technology has been successfully applied to the synthesis of quinoline derivatives. nih.govrsc.org

A notable example is the solvent-free, microwave-assisted synthesis of 2,4-dimethoxyquinolines from 2,4-dichloroquinolines. ijcr.info This method utilizes a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the methoxylation reaction under microwave irradiation, offering a rapid and efficient route to the target compound. ijcr.info Similarly, microwave assistance has been used in the one-pot synthesis of 3-acyl-2,4-dihydroxyquinoline, a closely related structure, highlighting the broad applicability of this technique in quinoline chemistry. dut.ac.za

| Method | Precursor | Reagents/Catalyst | Conditions | Key Advantage | Reference |

| Microwave-Assisted | 2,4-Dichloroquinolines | NaOMe, TBAB | Solvent-free, Microwave | Rapid, efficient, clean | ijcr.info |

| Microwave-Assisted | Anilines, Malonic Acid | POCl₃ | 600 W, 50 s | One-pot, fast | asianpubs.org |

| Microwave-Assisted | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Glacial Acetic Acid | Microwave irradiation | High yield, rapid | nih.govrsc.org |

Utilization of Eco-Friendly and Reusable Catalysts

The development of sustainable catalysts is a cornerstone of green chemistry. For quinoline synthesis, several eco-friendly and reusable catalytic systems have been reported. researchgate.netacs.org A novel palladium-ion-exchanged geopolymer (Pd-GNK), derived from natural kaolin, has been shown to be a highly efficient and reusable catalyst for quinoline synthesis under solventless conditions. acs.org This catalyst is noted for its low cost, sustainability, and minimal environmental footprint. acs.org

Other green catalysts include iron(III) chloride hexahydrate (FeCl₃·6H₂O), which is inexpensive and environmentally benign, and has been used for quinoline synthesis in water. tandfonline.com Nanocatalysts, such as those based on copper or magnetic Fe₃O₄ nanoparticles, also offer advantages like high efficiency and easy recovery and reusability for multiple reaction cycles. nih.gov These catalytic systems, while often demonstrated for the general synthesis of the quinoline ring, pave the way for greener production routes for a wide array of derivatives, including precursors to 2,4-dimethoxyquinoline. researchgate.net

Mechanistic Investigations and Reactivity Studies of 2,4 Dimethoxyquinoline

Reaction Mechanisms of 2,4-Dimethoxyquinoline in Organic Transformations

The presence of two electron-donating methoxy (B1213986) groups at the C-2 and C-4 positions significantly influences the reactivity of the quinoline (B57606) core, enabling specific transformations with well-studied mechanisms. Key reactions include directed ortho-lithiation and selective demethylation.

Directed Ortho-lithiation and Alkylation: A notable reaction of 2,4-dimethoxyquinoline is its lithiation at the C-3 position. This is achieved using organolithium reagents like n-butyllithium. The methoxy groups, particularly the one at C-4, direct the deprotonation to the adjacent C-3 position. The resulting lithiated intermediate is a powerful nucleophile that can react with various electrophiles. For instance, alkylation with prenyl bromide proceeds via this mechanism to yield the 3-alkylated quinoline, a key step in the synthesis of the alkaloid atanine (B3038076). rsc.org

Selective Demethylation: The methoxy groups of 2,4-dimethoxyquinoline can be selectively removed under different conditions, leading to different products.

Acid-Catalyzed Demethylation: Treatment with dry hydrogen chloride (HCl) gas in a solvent like di-isopropyl ether results in the selective demethylation at the 4-position. rsc.org This selectivity is a crucial aspect of its synthetic utility.

Thiolate-Mediated Demethylation: An alternative demethylation pathway using a thiolate anion as the nucleophile leads to the formation of the regioisomeric 4-hydroxyquinoline (B1666331). rsc.org This highlights how the choice of reagent can precisely control the reaction's outcome.

The following table summarizes key research findings on the reactivity of 2,4-dimethoxyquinoline:

| Reaction Type | Reagents | Position of Attack | Product | Research Finding |

| Ortho-lithiation/Alkylation | 1. n-Butyllithium 2. Prenyl bromide | C-3 | 3-Prenyl-2,4-dimethoxyquinoline | The methoxy groups direct lithiation to the C-3 position, allowing for subsequent alkylation. rsc.org |

| Selective Demethylation | Dry HCl in di-isopropyl ether | C-4 Methoxy | Atanine (a 4-quinolone derivative) | Achieves selective demethylation at the 4-position, avoiding reaction at the 2-position. rsc.org |

| Regioisomeric Demethylation | Thiolate anion | C-2 or C-4 | 4-Hydroxyquinoline derivative | Provides an alternative regioisomeric product compared to acid-catalyzed demethylation. rsc.org |

| Synthesis | Sodium methoxide (B1231860) | C-2 and C-4 of precursor | 2,4-Dimethoxyquinoline | Synthesized from 2,4-dichloroquinoline (B42001), where substitution at C-2 is kinetically favored. rsc.org |

Tautomerism in 2,4-Dihydroxyquinoline Derivatives and its Relevance to 2,4-Dimethoxyquinoline

The direct precursor to understanding the stability and synthesis of 2,4-dimethoxyquinoline is its hydroxylated analogue, 2,4-dihydroxyquinoline. This compound does not exist as a single structure but rather as a mixture of tautomers, which are isomers that differ only in the position of a proton and a double bond. The primary tautomeric forms for this system are the diketo (quinoline-2,4-dione), enol-keto (4-hydroxy-2(1H)-quinolone), and dienol (quinoline-2,4-diol) forms.

Extensive studies have shown that the 4-hydroxy-2(1H)-quinolone tautomer is a major and highly stable form. arabjchem.org The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. smolecule.com For instance, computational studies on related systems indicate that the keto form is often thermodynamically favored over the enol form. smolecule.com

The relevance of this tautomerism to 2,4-dimethoxyquinoline is primarily found in its synthesis. Synthetic routes to quinoline derivatives often start from precursors that can exhibit tautomerism. grafiati.comgrafiati.com The specific tautomeric form present in the reaction mixture can significantly impact the reaction pathway, efficiency, and the final product distribution. For example, the synthesis of 2,4-dimethoxyquinoline often proceeds from 2,4-dichloroquinoline, which itself is prepared from materials where this keto-enol tautomerism is fundamental. rsc.org Understanding the dominant tautomer of the precursor allows for better control over the subsequent substitution reactions that install the methoxy groups.

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline Ring System

General Reactivity Pattern:

Pyridine (B92270) Ring: The nitrogen atom deactivates the pyridine ring towards electrophilic attack, making it electron-deficient. This electron deficiency, however, makes the pyridine ring susceptible to nucleophilic attack.

Benzene (B151609) Ring: Conversely, the benzene portion of the quinoline molecule remains relatively electron-rich and is the preferred site for electrophilic substitution. researchgate.netresearchgate.net

As a result, the unsubstituted quinoline molecule exhibits a distinct pattern of reactivity:

Nucleophilic Aromatic Substitution (SNAr): Nucleophiles attack the electron-deficient pyridine ring, with a strong preference for the C-2 and C-4 positions. uop.edu.pktutorsglobe.comnumberanalytics.com

Influence of Methoxy Groups in 2,4-Dimethoxyquinoline: The presence of two powerful electron-donating methoxy groups at the C-2 and C-4 positions drastically alters this standard reactivity profile. These groups counteract the electron-withdrawing nature of the nitrogen atom and significantly increase the electron density of the entire heterocyclic system.

This has several consequences:

Activation towards Electrophiles: The entire quinoline ring system becomes much more activated towards electrophilic attack compared to the unsubstituted parent molecule.

Directing Effects: The methoxy groups direct incoming electrophiles. As seen in the ortho-lithiation reaction, the C-3 position, situated between the two methoxy groups, becomes a highly activated site for deprotonation and subsequent reaction with electrophiles. rsc.org

Modified Nucleophilic Substitution: While C-2 and C-4 are typically sites for nucleophilic attack, in 2,4-dimethoxyquinoline these positions are already substituted. The high electron density provided by the methoxy groups makes nucleophilic attack on the ring less favorable unless a good leaving group is present or the reaction involves the displacement of the methoxy groups themselves (as in demethylation).

Advanced Spectroscopic and Analytical Characterization in 2,4 Dimethoxyquinoline Research

Application of Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 2,4-dimethoxyquinoline. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing a complete picture of the molecule's framework. ipb.ptresearchgate.net

In a typical ¹H NMR spectrum of 2,4-dimethoxyquinoline, the protons of the two methoxy (B1213986) groups at positions 2 and 4 exhibit distinct singlet signals. For instance, in a derivative, 3-bromo-2,4-dimethoxyquinoline, these signals are clearly identifiable. arabjchem.org The aromatic protons on the quinoline (B57606) core present as a complex multiplet pattern in the downfield region of the spectrum, which can be resolved and assigned using advanced techniques.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2-OCH₃ | ~3.8-4.0 (s) | ~55-60 | Correlates with C-2 |

| 4-OCH₃ | ~3.8-4.0 (s) | ~55-60 | Correlates with C-4 |

| Aromatic Protons | ~7.0-8.5 (m) | ~110-150 | Correlations to various carbons in the quinoline ring |

High-Resolution Mass Spectrometry for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of 2,4-dimethoxyquinoline and its derivatives with high accuracy. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a precise molecular formula. ethz.chmcmaster.ca

For 2,4-dimethoxyquinoline (C₁₁H₁₁NO₂), the expected exact mass can be calculated and compared to the experimentally observed value from the HRMS analysis. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the loss of specific fragments such as methyl or methoxy groups, which corroborates the structure determined by NMR. mcmaster.ca

| Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ (m/z) |

|---|---|---|

| C₁₁H₁₁NO₂ | 189.07898 | 189.0790 (example) |

Crystallographic Studies for Absolute Configuration and Conformation Analysis

In a study of 4-chloro-6,7-dimethoxyquinoline, the molecule was found to be almost planar. iucr.org Similar studies on derivatives of 2,4-dimethoxyquinoline would provide precise information on the orientation of the methoxy groups relative to the quinoline plane. This technique is particularly crucial when stereocenters are present, as it can determine the absolute configuration of the molecule. The crystallographic data are often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

Data for 4-chloro-6,7-dimethoxyquinoline. iucr.org

UV-Vis and IR Spectroscopy for Electronic Structure and Functional Group Analysis

UV-Vis and Infrared (IR) spectroscopy provide complementary information about the electronic structure and functional groups present in 2,4-dimethoxyquinoline.

UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. The UV spectrum of quinoline and its derivatives typically shows multiple absorption bands in the ultraviolet region, which are characteristic of the π-electron system of the aromatic rings. arabjchem.orglibretexts.org The position and intensity of these bands can be influenced by the nature and position of substituents. For 2,4-dimethoxyquinoline, the methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoline molecule.

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. farmaciajournal.com In the IR spectrum of 2,4-dimethoxyquinoline, one would expect to observe:

C-O stretching vibrations for the methoxy groups, typically in the region of 1250-1000 cm⁻¹.

C=C and C=N stretching vibrations associated with the quinoline ring in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations for the aromatic and methyl protons, usually above 3000 cm⁻¹ and around 2950-2850 cm⁻¹, respectively.

C-H bending vibrations (out-of-plane) in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic ring.

The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm that the compound exists as the dimethoxy tautomer rather than a quinolone form. nih.gov

| Spectroscopic Technique | Observed Features | Interpretation |

|---|---|---|

| UV-Vis | Absorption maxima in the UV region | Electronic transitions of the aromatic system |

| IR (cm⁻¹) | ~1250-1050 (C-O stretch) ~1600-1450 (C=C, C=N stretch) ~2950-2850 (C-H stretch) | Presence of methoxy and quinoline functional groups |

Computational Chemistry and Theoretical Studies on 2,4 Dimethoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and other methods, are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 2,4-dimethoxyquinoline. rsdjournal.org These calculations provide data on molecular orbitals, charge distribution, and other electronic parameters that govern the molecule's behavior in chemical reactions.

For instance, studies on related quinoline (B57606) derivatives have utilized methods like the CNDO/2 approximation to predict tautomeric stability. arabjchem.org The electron-rich nature conferred by the methoxy (B1213986) substituents in 2,4-dimethoxyquinoline is expected to influence its reactivity. smolecule.com Computational methods can map electrostatic potential surfaces to identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents.

Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. In studies of related compounds, these descriptors have been correlated with biological activities like phototoxicity and anticancer effects. researchgate.netdergipark.org.tr

Table 1: Calculated Physicochemical Properties of 2,4-Dimethoxyquinoline

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 31.35 |

| LogP | 2.252 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Source: ChemScene chemscene.com

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Anticancer Activity, G9a Inhibition)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between small molecules like 2,4-dimethoxyquinoline derivatives and biological targets such as enzymes and receptors.

In the context of anticancer research, derivatives of 2,4-dimethoxyquinoline have been investigated as potential inhibitors of various targets. For example, docking studies have been performed on related quinoline derivatives to assess their binding affinity to proteins like HIV-1 integrase.

A significant area of research has been the inhibition of the histone lysine (B10760008) methyltransferase G9a, which is overexpressed in many cancers. nih.govrsc.org While much of the focus has been on 2,4-diamino-6,7-dimethoxyquinazoline (B29095) and its derivatives, the quinoline scaffold has been identified as a new core that retains excellent potency and high selectivity for G9a. nih.govrsc.org Molecular docking simulations have been crucial in explaining the in vitro inhibitory data of these compounds. nih.govrsc.org These simulations help to visualize the key binding interactions within the substrate pocket of G9a, such as hydrogen bonds and salt bridges, which are essential for inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Theoretical molecular descriptors derived from computational chemistry are used to build QSAR models for predicting receptor binding affinity. For derivatives of the closely related 2,4-diamino-6,7-dimethoxyquinazoline, QSAR models have been developed to understand their binding affinity for the α1-adrenoceptor. acs.org These models utilize descriptors that capture the key features for receptor binding, including electrostatic interactions and steric effects. acs.org Similar approaches have been applied to 2,4-diamino-6,7-dimethoxy quinoline derivatives, where theoretical descriptors from both molecular orbital indices (AM1) and molecular shape modeling have been used to create QSAR models for α1-adrenoceptor binding affinities. researchgate.netscispace.com The resulting models have been described as satisfying from both a predictive and interpretative standpoint. scispace.com

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. dovepress.comnih.gov These models serve as templates for designing new molecules with similar or improved activity.

For quinazoline (B50416) derivatives that are structurally related to 2,4-dimethoxyquinoline, pharmacophore models have been developed to understand their interaction with receptors like the α1-adrenoceptor. researchgate.net These models highlight the crucial role of features such as a protonated amine function for a productive interaction with the receptor. researchgate.net The pharmacophore concept is also applied in the study of G9a inhibitors, where the key pharmacophoric features of the central heterocyclic scaffold are defined to guide the design of new inhibitors. nih.gov

The principle of ligand pharmacophore similarity and target receptor complementarity is a cornerstone of rational drug design. acs.org It posits that a ligand's pharmacophore must be complementary to the shape and electronic properties of the receptor's binding site to achieve effective binding.

Density Functional Theory (DFT) for DNA Binding and Anticancer Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsdjournal.orgnrel.gov It has been applied to study the interaction of quinoline derivatives with DNA and to understand their anticancer properties from a theoretical perspective.

Studies on disazo dyes derived from 2,4-dihydroxyquinoline have used DFT calculations to analyze the relationship between their electronic properties, DNA binding capacity, and cytotoxicity against cancer cell lines. dergipark.org.trdergipark.org.trkastamonu.edu.tr These studies have shown that substituents on the quinoline ring significantly influence the electronic properties and, consequently, the biological activity. dergipark.org.trdergipark.org.tr For instance, it was observed that compounds with electron-withdrawing groups like –Cl and –NO2 exhibited higher DNA binding and anticancer effects. dergipark.org.trdergipark.org.tr

DFT calculations can provide insights into the distribution of nucleophilic and electrophilic attack sites, which are important factors in determining the reactivity of the compounds and their ability to interact with biological macromolecules like DNA. dergipark.org.trdergipark.org.tr Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) calculated by DFT have been correlated with the DNA binding properties of these compounds. dergipark.org.trdergipark.org.tr Quinolines are known to be able to intercalate into DNA duplexes, and DFT can help to elucidate the nature of these interactions. researchgate.net

Biological and Pharmacological Research on 2,4 Dimethoxyquinoline and Its Derivatives

Anticancer Research and Mechanisms of Action

Research into the anticancer potential of 2,4-dimethoxyquinoline derivatives has uncovered several mechanisms through which these compounds exert their cytotoxic and antiproliferative effects. These mechanisms range from direct interaction with DNA to the inhibition of critical cellular signaling pathways.

The interaction of small molecules with DNA is a well-established strategy in the design of anticancer drugs. nih.gov Quinoline (B57606) derivatives, due to their planar aromatic structure, are capable of inserting between the base pairs of the DNA double helix, a process known as intercalation. nih.govrsc.org This mode of binding can lead to significant structural distortions in the DNA, interfering with replication and transcription, and ultimately triggering cell death.

Studies on various quinoline-based compounds have demonstrated their ability to bind to DNA. rsc.org The mechanism of intercalation often begins with the initial binding of the molecule to the DNA groove. rsc.org For some flat, small molecules, this groove binding may not be cytotoxic, and a rapid transition to the more disruptive intercalation mode is necessary for anticancer activity. rsc.org The specific substitutions on the quinoline ring can modulate this binding affinity and the mode of interaction. While direct studies detailing the intercalation of 2,4-dimethoxyquinoline itself are not extensively documented, the broader class of quinoline derivatives has been shown to exhibit these properties. rsc.org For instance, pyrano[3,2-c]quinoline derivatives have been investigated for their ability to intercalate with the DNA-topoisomerase complex, showing energetically favorable binding modes. scirp.org

A direct consequence of DNA binding and intercalation is the inhibition of DNA synthesis. semanticscholar.org By altering the structure of the DNA template, intercalating agents can obstruct the action of DNA polymerases and other enzymes essential for replication. nih.gov This leads to a halt in the cell cycle and can induce apoptosis. Some anticancer agents are known to block DNA synthesis, leading to cell cycle arrest. semanticscholar.org While specific studies on 2,4-dimethoxyquinoline's effect on DNA synthesis are limited, this mechanism is a recognized consequence of the DNA-binding properties of the broader quinoline class of compounds. semanticscholar.org

Another mechanism through which anticancer agents can exert their effects is by inducing oxidative stress within cancer cells. mdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. mdpi.com Elevated levels of ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. mdpi.comnih.gov

Certain phytochemicals and synthetic compounds have been shown to act as radiosensitizers by generating intracellular ROS in combination with gamma radiation, leading to cytotoxic effects in cancer cells. nih.gov For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), a compound with a related chemical scaffold, has been shown to induce apoptosis in human hepatoma SMMC-7721 cells through a mechanism dependent on reactive oxygen species. nih.gov This suggests that derivatives of 2,4-dimethoxyquinoline could potentially share this pro-oxidative mechanism of action.

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. ekb.eg The dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. ekb.eg Quinoxaline derivatives, which are structurally related to quinolines, have been identified as selective ATP-competitive inhibitors of numerous kinases. ekb.egekb.eg

Derivatives of 6,7-dimethoxyquinoline (B1600373) have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, which plays a significant role in tumor development and metastasis. nih.gov One such derivative, compound 12n from a synthesized series, exhibited a half-maximal inhibitory concentration (IC50) value of 0.030 ± 0.008 µM against c-Met. nih.gov Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the c-Met kinase. nih.gov

While the inhibitory activity of 2,4-dimethoxyquinoline derivatives against IGF-1R, IGF-2R, and CSF-1R is not as extensively documented, the broader class of quinoline and quinazoline (B50416) derivatives has been explored for its ability to target various receptor tyrosine kinases, including the insulin-like growth factor 1 receptor (IGF-1R). mdpi.comnih.govnih.gov The development of dual inhibitors that target multiple kinases, such as EGFR and VEGFR-2, is also an active area of research for quinazoline-based compounds. nih.gov

| Compound | Target Kinase | IC50 (µM) |

| Derivative 12n | c-Met | 0.030 ± 0.008 |

This table presents the inhibitory activity of a 6,7-dimethoxy-4-anilinoquinoline derivative against c-Met kinase.

The culmination of the aforementioned mechanisms is the inhibition of cancer cell growth, invasion, and migration, as well as the induction of apoptosis (programmed cell death). Numerous studies have evaluated the antiproliferative activity of quinoline and its derivatives against various cancer cell lines.

For instance, a series of 6,7-dimethoxy-4-anilinoquinolines demonstrated significant anticancer activity against A549 (human lung cancer), MCF-7 (human breast cancer), and MKN-45 (human gastric cancer) cell lines. nih.gov Similarly, a novel 2-chloro-quinazoline derivative showed potent growth inhibition against MCF-7 cells with an IC50 value of 0.13 nM. nih.gov

Dimethoxy curcumin (B1669340) (DMC), a related compound, has been shown to inhibit the growth of colon cancer cells in a dose-dependent manner, with IC50 values of 43.4 µM on HT-29 cells and 28.2 µM on SW480 cells at 72 hours. nih.govnih.gov DMC also reduced the number of migrated cells in both HT-29 and SW480 cell lines. nih.govnih.gov Furthermore, DMC was found to induce apoptosis by activating caspases and cleaving PARP. nih.govnih.gov Other research has indicated that demethoxycurcumin (B1670235) can inhibit cell proliferation, migration, and invasion in prostate cancer cells and induce apoptosis in various cancer cell lines. amegroups.cnkoreascience.kr

The induction of apoptosis is a key outcome of the action of many anticancer compounds. Pyrano[3,2-c]quinolone derivatives have been shown to exhibit cytotoxicity against cancer cells. scirp.org Research on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone has demonstrated its ability to induce apoptosis in K562 human leukemia cells by down-regulating the anti-apoptotic protein Bcl-2. researchgate.net

| Compound/Derivative | Cell Line | Effect | IC50/GI50 Value |

| Quinazoline-chalcone 14g | K-562 (leukemia) | Growth Inhibition | 0.622 µM |

| HCT-116 (colon) | Growth Inhibition | 0.622–1.81 μM | |

| MCF7 (breast) | Growth Inhibition | 0.622–1.81 μM | |

| Dimethoxy Curcumin (DMC) | HT-29 (colon) | Growth Inhibition | 43.4 µM (at 72h) |

| SW480 (colon) | Growth Inhibition | 28.2 µM (at 72h) | |

| 2-chloro-quinazoline derivative | MCF-7 (breast) | Growth Inhibition | 0.13 nM |

This table summarizes the antiproliferative effects of various quinoline and related derivatives on different cancer cell lines.

Radiosensitizers are agents that enhance the efficacy of radiation therapy, making cancer cells more susceptible to the damaging effects of ionizing radiation. nih.govvisionpublisher.info One of the strategies for radiosensitization is the use of agents that can increase oxidative stress in tumor cells. nih.gov The therapeutic efficacy of radiotherapy can be improved by increasing radiation damage to tumor tissue while minimizing harm to healthy tissue. visionpublisher.info

While the direct radiosensitizing properties of 2,4-dimethoxyquinoline have not been extensively studied, the concept of using chemical agents to enhance radiotherapy is well-established. nih.gov Some agents achieve this by generating free radicals, while others may inhibit DNA repair mechanisms. nih.govnih.gov Given that some quinoline derivatives can induce oxidative stress, it is plausible that they could also function as radiosensitizers, though further research is needed to confirm this potential.

Structure-Activity Relationships (SAR) in Anticancer Activity

The substitution of methoxy (B1213986) groups on quinoline and related heterocyclic scaffolds plays a crucial role in their anticancer activity. qu.edu.qaresearchgate.net Research into the structure-activity relationships (SAR) of these compounds has revealed that the position and number of methoxy groups can significantly influence their cytotoxic and antimigratory properties.

In studies involving pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which incorporate a quinoline core, substitutions at the 2-arylpyrimido functionality were found to be critical. Specifically, the presence of 2-methoxy and 2,4-dimethoxy substitutions on this part of the molecule enhanced the antimigratory activity in series that also contained a 9-methoxy group. qu.edu.qaresearchgate.net Similarly, 3,4,5-trimethoxy substitutions on the 2-arylpyrimido group also led to a significant improvement in antimigratory effects, regardless of whether a 9-methoxy group was present. qu.edu.qaresearchgate.net These findings suggest that methoxy groups contribute significantly to the potential of these quinoline-based compounds to control metastatic cancers. qu.edu.qaresearchgate.net

Molecular docking studies have provided insights into how these methoxy-substituted derivatives might exert their effects. When docked at the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy, these compounds showed distinct orientations. qu.edu.qaresearchgate.net The positioning of the methoxy-substituted aryl ring within the binding pocket appears to be a key determinant of activity. qu.edu.qaresearchgate.net

Furthermore, in the context of G9a inhibitors, which are targets for cancer therapy, the dimethoxy substituents on the benzenoid ring of quinazoline and quinoline scaffolds have been shown to be important for activity. nih.govscispace.com Derivatives lacking these methoxy groups (desmethoxyquinazoline derivatives) were found to be significantly less active against G9a. nih.govscispace.com This underscores the importance of the dimethoxy substitution pattern for potent inhibitory activity. The development of 2,4-diamino-6,7-dimethoxyquinoline derivatives has led to the identification of a new quinoline inhibitor scaffold that retains excellent potency and high selectivity for G9a. nih.govscispace.com

Table 1: Summary of Structure-Activity Relationships in Anticancer Activity

| Compound Class | Substitution Pattern | Observed Effect | Potential Target |

|---|---|---|---|

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2,4-Dimethoxy substitution on 2-arylpyrimido group | Enhanced antimigratory activity qu.edu.qaresearchgate.net | Tubulin (Colchicine binding site) qu.edu.qaresearchgate.net |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-Trimethoxy substitution on 2-arylpyrimido group | Significantly improved antimigratory activity qu.edu.qaresearchgate.net | Tubulin (Colchicine binding site) qu.edu.qaresearchgate.net |

| Dimethoxyquinoline Derivatives | 6,7-Dimethoxy substitution | Important for potent G9a inhibitory activity nih.govscispace.com | G9a (Histone lysine (B10760008) methyltransferase) nih.govscispace.com |

| Desmethoxyquinazoline Derivatives | Lack of methoxy groups | Far less active against G9a nih.govscispace.com | G9a (Histone lysine methyltransferase) nih.govscispace.com |

Antimicrobial and Antibacterial Studies

Quinolone derivatives have been a subject of significant interest for their antimicrobial properties. The alkyl-4-quinolones (AQs) are a class of metabolites produced by bacteria such as Pseudomonas aeruginosa and have known antibiotic properties. mdpi.com The core quinoline structure is fundamental to this activity, and derivatives are being explored to combat pathogenic bacteria. researchgate.net

Research on iron chelators has shown that deferiprone (B1670187) (DFP) can effectively inhibit the growth of P. aeruginosa (PAO1 strain) but not Salmonella enterica serovar Typhimurium (STM). nih.govnih.gov However, certain DFP derivatives demonstrated a greater ability to interfere with iron homeostasis in STM, suggesting that modifications to a core structure can broaden its antimicrobial action. nih.govnih.gov The differential effect was linked to the presence of a selective receptor for the chelator in Pseudomonas. nih.govnih.gov This highlights that the efficacy of quinoline-related compounds can be highly species-specific, depending on cellular uptake mechanisms.

The antimicrobial action of quinoline derivatives often involves interaction with specific and essential cellular targets within microorganisms. A primary mechanism for many quinolone antibiotics is the inhibition of DNA synthesis. researchgate.net They achieve this by promoting the cleavage of bacterial DNA through interaction with the DNA-enzyme complexes of type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.net

Other potential targets include enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis. nih.gov In silico molecular docking studies have been used to screen quinazolin-2,4-dione derivatives against DHFR to identify potential new antibacterial inhibitors. nih.gov Furthermore, flavonoids, which share some structural similarities with quinolones, are known to interact with and inactivate bacterial efflux pumps, proteins involved in cell wall synthesis like d-alanine:d-alanine ligase, and enzymes that protect against oxidative stress, such as superoxide (B77818) dismutase and catalase. mdpi.com Research on quinolinequinones has also identified them as having significant activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

The Pseudomonas quinolone signal (PQS) system is a critical cell-to-cell communication network in P. aeruginosa that regulates virulence and biofilm formation. nih.govnih.gov This system utilizes alkyl-quinolone molecules, such as 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and its precursor 2-heptylquinolin-4(1H)-one (HHQ), as signaling agents. mdpi.comnih.gov These molecules bind to the transcriptional regulator PqsR (also known as MvfR), inducing the expression of genes related to virulence. nih.gov

Given that the PQS system is itself based on quinolone molecules, the quinoline scaffold is a prime target for developing inhibitors of this pathway, representing a novel anti-infective strategy. nih.govsemanticscholar.org Such inhibitors, often referred to as pathoblockers, aim to disrupt bacterial communication rather than directly killing the bacteria, which may reduce the pressure for resistance development. nih.gov Research efforts are focused on designing compounds that can act as antagonists for the PqsR receptor or inhibit enzymes within the PQS biosynthesis pathway (PqsA, PqsB, PqsC, PqsD, PqsE). nih.govsemanticscholar.org The molecule 2,4-dihydroxyquinoline (DHQ) has also been identified as a metabolite in this pathway, fundamental to P. aeruginosa pathogenicity. mdpi.com

The antimicrobial mechanisms of 2,4-dimethoxyquinoline and its derivatives can be multifaceted, drawing from the broader activities of the quinoline class. A primary and well-established mechanism is the inhibition of bacterial DNA replication by targeting type II topoisomerases, DNA gyrase, and topoisomerase IV, leading to rapid bacterial cell death. researchgate.net

A second key mechanism, particularly relevant for P. aeruginosa, is the interference with quorum sensing. By acting as antagonists or inhibitors of the PQS system, these compounds can disrupt bacterial communication, thereby preventing the coordinated expression of virulence factors and biofilm formation. nih.govsemanticscholar.org This "pathoblocker" approach disarms the pathogen without necessarily killing it.

Other potential mechanisms include the chelation of essential metal ions like iron, disrupting microbial homeostasis, as seen with deferiprone derivatives against P. aeruginosa and S. typhimurium. nih.govnih.gov Additionally, interactions with other essential bacterial enzymes, such as those involved in folate synthesis or cell wall construction, represent further avenues for antimicrobial activity. nih.govmdpi.com

Table 2: Overview of Antimicrobial Mechanisms and Targets

| Mechanism of Action | Specific Target | Affected Bacterial Process | Relevant Bacteria |

|---|---|---|---|

| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV researchgate.net | DNA replication and repair | Broad-spectrum |

| Quorum Sensing Inhibition | PqsR receptor, PqsA-E enzymes nih.govsemanticscholar.org | Virulence factor production, Biofilm formation | Pseudomonas aeruginosa nih.gov |

| Iron Chelation | Iron homeostasis pathways | Cellular metabolism, Growth | Pseudomonas aeruginosa, Salmonella typhimurium nih.govnih.gov |

| Enzyme Inhibition | Dihydrofolate reductase (DHFR) nih.gov | Folate and nucleotide synthesis | Broad-spectrum |

Neuropharmacological Research and Receptor Interactions

While direct neuropharmacological research on 2,4-dimethoxyquinoline is limited in the provided search results, studies on structurally related compounds containing a dimethoxy-substituted aromatic ring offer insights into potential neurological activities and receptor interactions.

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which shares a dimethoxy-substituted heterocyclic core, have been investigated for their binding affinity to sigma (σ) receptors. upenn.edu Specifically, one such derivative showed excellent binding affinity and selectivity for the σ2 receptor, which is considered a potential therapeutic target for central nervous system (CNS) disorders. upenn.edu PET imaging studies with a radiolabeled version of this compound showed specific distribution in the cortex and hypothalamus, regions of the brain where σ2 receptors are expressed. upenn.edu

In other research, benzoquinone derivatives isolated from Lysimachia vulgaris have demonstrated neuroprotective activities. e-nps.or.kr Two compounds, monomethyl embelin (B1684587) and 2-hydroxy-5-methoxy-3-tridecyclohexa-2,5-diene-1,4-dione, were found to suppress the production of hyperphosphorylated tau (P-tau) in cells treated with β-amyloid, a hallmark of Alzheimer's disease. e-nps.or.kr These compounds also inhibited nitric oxide production in microglia, suggesting anti-neuroinflammatory effects. e-nps.or.kr

Interaction with Specific Receptors in the Brain (e.g., α1-Adrenoceptors, α2, D2, 5-HT1A)

Research into the neurological effects of 2,4-dimethoxyquinoline derivatives has revealed specific interactions with certain brain receptors, particularly the α-adrenoceptors. A series of 2,4-diamino-6,7-dimethoxyquinoline derivatives have demonstrated high in vitro binding affinities for α1-adrenoceptors, with Ki values in the nanomolar range. nih.gov One of the most potent compounds in this series, 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline, exhibited a Ki of 1.4 x 10⁻¹⁰ M. nih.gov These derivatives display a significant selectivity for the α1-adrenoceptor over the α2-adrenoceptor, with α1/α2 selectivity ratios of at least 10,000. nih.gov In fact, the most potent derivative showed no activity at α2-adrenoceptor binding sites at concentrations up to 10⁻⁶ M. nih.gov

Currently, there is a lack of specific research data on the interaction of 2,4-dimethoxyquinoline or its derivatives with dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors.

Table 1: Binding Affinity of 2,4-Diamino-6,7-dimethoxyquinoline Derivatives for α1-Adrenoceptors

| Compound | Ki (M) for α1-Adrenoceptors | α1/α2-Selectivity Ratio |

| 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline | 1.4 x 10⁻¹⁰ | >10,000 |

| Various other 2,4-diamino-6,7-dimethoxyquinoline derivatives | 10⁻¹⁰ | >10,000 |

Selective Binding to Estrogen Receptor Beta

There is currently no available scientific literature that specifically investigates the binding of 2,4-dimethoxyquinoline or its derivatives to the estrogen receptor beta (ERβ). Consequently, information regarding its selective binding to this receptor is not available.

Antihypertensive Activity and Mechanisms

Table 2: Antihypertensive Activity of 2,4-Diamino-6,7-dimethoxyquinoline Derivatives in Spontaneously Hypertensive Rats (SHR)

| Compound | Oral Dose (mg/kg) | Time Post-Administration (hours) | Effect on Blood Pressure |

| Various 2,4-diamino-6,7-dimethoxyquinoline derivatives | 3 | 1 | Significant decrease |

| Various 2,4-diamino-6,7-dimethoxyquinoline derivatives | 3 | 4.5 | Significant decrease |

Neuroprotective Effects

Specific studies detailing the neuroprotective effects of 2,4-dimethoxyquinoline or its direct derivatives are not currently available in the scientific literature. While the broader class of quinoline derivatives has been investigated for potential neuroprotective properties, this research has not yet focused specifically on the 2,4-dimethoxy substituted scaffold.

Enzyme Inhibition Studies

G9a Histone Lysine Methyltransferase Inhibition

A significant area of research for 2,4-dimethoxyquinoline derivatives has been their role as enzyme inhibitors, particularly targeting G9a histone lysine methyltransferase (HKMT). nih.govrsc.orgscispace.com G9a is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to various cancers. nih.gov In the search for novel G9a inhibitors, a quinoline scaffold has been identified as a promising core structure. nih.gov

Specifically, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been synthesized and evaluated for their G9a inhibitory activity. nih.gov These compounds have shown excellent potency and high selectivity as G9a/GLP inhibitors. nih.gov The inhibitory activity is often measured by the half-maximal inhibitory concentration (IC50). For instance, certain 2,4-diamino-6,7-dimethoxyquinazoline (B29095) analogues, which share a similar dimethoxy substitution pattern, exhibit IC50 values in the nanomolar to low micromolar range against G9a. nih.gov The dimethoxy groups on the benzenoid ring of the quinoline scaffold are considered important for potent G9a activity. nih.gov

Table 3: G9a Inhibitory Activity of 2,4-Diamino-6,7-dimethoxyquinazoline Analogues

| Compound | G9a IC50 (µM) |

| BIX-01294 | 0.067 ± 0.003 |

| Analogue 2 | 0.101 ± 0.010 |

| Analogue 3 | 0.472 ± 0.017 |

| Analogue 4 | >50 |

Inhibition of LSD1 (Lysine Specific Demethylase 1)

Lysine Specific Demethylase 1 (LSD1), a flavin-dependent demethylase, is a significant target in epigenetic therapy, particularly for cancer. Its role in removing methyl groups from histone and non-histone proteins makes it a crucial regulator of gene expression. The inhibition of LSD1 is an attractive therapeutic strategy, and various heterocyclic scaffolds have been explored for this purpose.

While research has not extensively focused on 2,4-dimethoxyquinoline itself, related quinoline and quinazoline structures have emerged as notable LSD1 inhibitors. Quinazoline derivatives, identified through drug repurposing strategies, have shown inhibitory activity against LSD1. For instance, the FDA-approved EGFR inhibitor erlotinib (B232), which features a quinazoline core, was found to have weak potency against LSD1 with an IC50 value of 35.80 μM. nih.gov Subsequent medicinal chemistry efforts led to the development of a highly water-soluble erlotinib analog, compound 5k , which exhibited significantly enhanced LSD1 inhibition (IC50 = 0.69 μM) and greater specificity. nih.gov This analog demonstrated cellular activity by suppressing LSD1's demethylation function and showed a remarkable ability to inhibit colony formation and induce apoptosis in MGC-803 gastric cancer cells. nih.gov

Furthermore, researchers have designed and synthesized a series of reversible LSD1 inhibitors based on a tetrahydroquinoline scaffold. These derivatives displayed excellent inhibitory effects, with one of the most potent compounds, 18x , showing an IC50 value of 0.54 µM. semanticscholar.org These findings underscore the potential of the broader quinoline and quinazoline frameworks as foundational structures for developing novel and effective LSD1 inhibitors for cancer therapy. nih.govsemanticscholar.org

Table 1: LSD1 Inhibition by Quinoline/Quinazoline Derivatives

| Compound | Scaffold | Target | IC50 (µM) | Source |

|---|---|---|---|---|

| Erlotinib | Quinazoline | LSD1 | 35.80 | nih.gov |

| 5k | Quinazoline | LSD1 | 0.69 | nih.gov |

| 18x | Tetrahydroquinoline | LSD1 | 0.54 | semanticscholar.org |

Inhibition of COX-2 (Cyclooxygenase-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. Diaryl-substituted quinoline scaffolds have been identified as a promising class of selective COX-2 inhibitors. nih.gov

A notable series of 4-(Imidazolylmethyl)quinoline derivatives, featuring a methylsulfonyl COX-2 pharmacophore on a C-2 phenyl ring, were designed and synthesized as potent and selective COX-2 inhibitors. nih.gov In vitro enzyme inhibition assays demonstrated that these compounds are highly effective against the COX-2 isozyme, with IC50 values in the low nanomolar range (0.063-0.090 µM). nih.gov The selectivity for COX-2 over COX-1 was also significant, with selectivity indexes ranging from approximately 180 to 548. nih.gov

Among these derivatives, compound 9d (4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline) was identified as the most potent and selective, with a COX-2 IC50 of 0.063 µM and a selectivity index of 547.6. nih.gov This potency is comparable to the reference drug celecoxib (B62257) (COX-2 IC50 = 0.060 µM), but with higher selectivity. nih.gov Molecular modeling studies suggest that the methylsulfonyl group of these quinoline derivatives fits into the secondary pocket of the COX-2 active site, allowing for critical interactions with key amino acid residues like Arg513. nih.gov

Table 2: In Vitro COX-2 Inhibition by 4-(Imidazolylmethyl)quinoline Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |

|---|---|---|---|---|

| 9a | 21.3 | 0.081 | 262.9 | nih.gov |

| 9b | 16.2 | 0.090 | 179.9 | nih.gov |

| 9c | 31.4 | 0.075 | 418.6 | nih.gov |

| 9d | 34.5 | 0.063 | 547.6 | nih.gov |

| 9e | 15.1 | 0.084 | 179.7 | nih.gov |

Enzyme Activities and Metabolic Pathways

Derivatives of 2,4-dimethoxyquinoline have been investigated for their activity against various enzymes beyond LSD1 and COX-2. A significant finding is the potent inhibition of G9a, a histone lysine methyltransferase, by 2,4-diamino-6,7-dimethoxyquinoline derivatives. nih.gov G9a plays a critical role in epigenetic regulation, and its overexpression is linked to several cancers. In one study, quinoline derivatives 41 and 42 were found to be approximately five times more potent than the established G9a inhibitor BIX-01294, demonstrating the potential of the dimethoxyquinoline scaffold in targeting histone-modifying enzymes. nih.gov

The metabolic fate of 2,4-dimethoxyquinoline has not been extensively detailed, but studies on structurally related quinolines and other dimethoxy compounds provide insights into plausible metabolic pathways. Research on 2-anilino 4-amino substituted quinazolines identified O-demethylation of methoxy substituents as a key metabolic liability. acs.org This process can be followed by oxidation, potentially forming reactive quinone species. acs.org Studies on the metabolism of dimethoxyphenethylamines also highlight oxidative deamination and O-demethylation as primary routes. nih.govresearchgate.net Oxidative deamination can lead to alcohol and carboxylic acid metabolites, while O-demethylation can be followed by further acetylation of the amino group. nih.gov Based on these findings, it is likely that the metabolism of 2,4-dimethoxyquinoline involves enzymatic processes such as O-demethylation at one or both methoxy positions and potential oxidation of the quinoline ring system.

Antioxidant Properties and Oxidative Stress Mitigation

Quinoline and its derivatives are recognized for their antioxidant potential, which is a valuable property for neuroprotection and mitigating oxidative stress-related conditions. nih.govyoutube.com The quinoline ring system is a structural feature in many natural alkaloids and synthetic compounds that exhibit significant biological activities, including the ability to scavenge free radicals.

Research on quinoline alkaloids isolated from natural sources has demonstrated this antioxidant capacity. For example, 2,8-dihydroxy-3,4-dimethoxyquinoline , a compound structurally related to 2,4-dimethoxyquinoline, exhibited antioxidant activity against copper-mediated and AAPH-mediated low-density lipoprotein (LDL) oxidation, with IC50 values of 63.0 μM and 71.8 μM, respectively. nih.gov This activity is crucial as the prevention of LDL oxidation can help arrest the progression of atherosclerosis. nih.gov Synthetic quinoline derivatives have also been specifically designed and analyzed for their antioxidant properties, showing potential against DPPH and ABTS free radicals. nih.gov The ability of these compounds to act as antioxidants is often linked to their capacity for hydrogen atom transfer and single electron transfer, which are key mechanisms in radical scavenging processes. nih.gov

Anti-inflammatory and Antiviral Activities

The quinoline scaffold is a core component of various bioactive agents that display a wide range of pharmacological effects, including anti-inflammatory and antiviral activities. nih.gov

The anti-inflammatory properties of quinoline derivatives are often linked to their ability to inhibit enzymes like COX-2, as previously discussed. Beyond direct enzyme inhibition, related heterocyclic systems such as 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines have also shown good anti-inflammatory potential. acs.orgduke.edu

In the realm of antiviral research, quinoline and its related structures have shown promise against a variety of viruses. A 2,4-diaminoquinazoline derivative, DCR 137 , was identified as a potent inhibitor of Chikungunya virus (CHIKV) and Ross River virus (RRV), both of which are significant alphaviruses. nih.govnih.gov This compound demonstrated greater protection against CHIKV than the reference drug ribavirin. nih.gov Additionally, fused heterocyclic systems incorporating the quinoline ring, such as 4H-thiopyrano[2,3-b]quinolines, have been synthesized and evaluated for their activity against influenza A virus. nih.gov Some of these derivatives exhibited moderate antiviral activity with low toxicity, identifying potential targets like the M2 channel and polymerase basic protein 2. nih.gov

Anthelmintic and Antiprotozoal Activities

Derivatives of the quinoline scaffold have been investigated for their potential to combat parasitic infections, showing both anthelmintic (against helminth worms) and antiprotozoal (against protozoa) activities.

Several studies have reported the synthesis and evaluation of quinoline derivatives as anthelmintic agents. nih.govinnovareacademics.inbenthamscience.com For example, a series of 2-arylimidazo[4,5-f]quinolin-9-ols demonstrated a significant degree of activity against the mouse tapeworm Hymenolepis nana. nih.gov Other research has focused on 2,3-disubstituted quinolines and 4-aminoquinoline (B48711) derivatives, which have also been screened for activity against various helminths. innovareacademics.in

The antiprotozoal activity of quinoline derivatives is particularly notable. A series of novel 4,7-disubstituted quinoline derivatives were synthesized and evaluated against a panel of trypanosomatid protozoan parasites. Several of these compounds demonstrated significant and broad-spectrum antiprotozoal activity. benthamscience.com Compounds 2c , 2d , and 4i were particularly potent against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of human African trypanosomiasis (sleeping sickness), with EC50 values in the submicromolar range. benthamscience.com These compounds also showed high selectivity, with minimal toxicity to human cells. benthamscience.com

Table 3: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound | T. b. brucei EC50 (µM) | T. b. rhodesiense EC50 (µM) | T. cruzi EC50 (µM) | L. infantum EC50 (µM) | Source |

|---|---|---|---|---|---|

| 2c | 2.0 | 0.68 | >25 | >25 | benthamscience.com |

| 2d | 1.4 | 0.8 | >25 | >25 | benthamscience.com |

| 4i | 0.4 | 0.19 | 15.1 | 18.2 | benthamscience.com |

Other Pharmacological Activities (e.g., Anticonvulsant, Cardiotonic, Local Anesthetic)

The versatile quinoline scaffold has been explored for a variety of other pharmacological applications, demonstrating its broad therapeutic potential.

Anticonvulsant Activity: Quinoline derivatives have been studied as potential anticonvulsant agents. nih.gov More specifically, the related quinazolin-4(3H)-one scaffold has been extensively evaluated. Numerous synthesized quinazolin-4(3H)-ones have been examined in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with many displaying significant anticonvulsant activity. mdpi.comrsc.org Certain derivatives proved to be highly active, offering remarkable protection against PTZ-induced convulsions, in some cases being more potent than the reference drug ethosuximide. mdpi.com

Cardiotonic Activity: While direct studies on 2,4-dimethoxyquinoline are limited, related heterocyclic systems have shown positive inotropic (cardiotonic) effects. A series of 6,7-dimethoxyquinazoline (B1622564) derivatives were found to possess moderate positive inotropic effects. nih.gov Similarly, isoquinolin-3-ol derivatives, which are isomers of quinolinols, were prepared as analogs of the clinical cardiotonic agent bemarinone (B1204581) and showed good potency and selectivity as short-acting cardiotonic agents. innovareacademics.in

Local Anesthetic Activity: The quinoline structure is historically significant in the development of local anesthetics. Cinchocaine (also known as dibucaine), one of the first synthetic local anesthetics, is a quinoline-based compound. More recent research has continued to explore this area, with studies on 1-aryltetrahydroisoquinoline derivatives demonstrating high local anesthetic activity, in some cases greater than that of lidocaine.

Preclinical Research Findings and in vivo Studies (e.g., Rat Models, Dog Models, C. elegans models)

While extensive in vitro research has identified derivatives such as 2,4-diamino-6,7-dimethoxyquinoline as a potent and selective inhibitor scaffold for targets like the G9a histone methyltransferase, comprehensive in vivo data for this specific subclass remains limited in publicly available literature. nih.govscispace.com Preclinical studies on the broader quinoline class, however, have been conducted in various animal models, demonstrating the therapeutic potential of these scaffolds and establishing methodologies for their evaluation. Research has particularly utilized rodent and nematode models to investigate the biological effects, activity, and metabolic profiles of quinoline derivatives.

C. elegans Models

The nematode Caenorhabditis elegans serves as a powerful model organism for initial in vivo studies due to its genetic tractability and well-characterized biology. researchgate.netresearchgate.netfda.gov It allows for the assessment of a compound's effect on a whole, living organism, providing data on complex biological endpoints. Studies on quinolinic acid, a related endogenous metabolite, demonstrate the utility of C. elegans for investigating the neurotoxic effects of quinoline-based structures. In these studies, quinolinic acid was shown to induce behavioral and metabolic changes, which were linked to glutamatergic neurotransmission. nih.govnih.gov Key findings from these C. elegans studies highlight the model's capacity to elucidate mechanisms of action.

Key endpoints measured in C. elegans models for quinoline-related compounds include changes in locomotion, such as speed, displacement, and movement amplitude. nih.gov Metabolic parameters, including oxygen consumption and mitochondrial function, are also assessed to understand the systemic impact of the compounds. nih.gov These studies establish that C. elegans can be used to model glutamatergic dysfunction and other neurotoxic effects analogous to those observed in mammalian systems, making it a valuable tool for the preclinical evaluation of novel quinoline derivatives. nih.govnih.gov

| Parameter Assessed | Observation | Implication | Source |

|---|---|---|---|

| Locomotion (Speed, Displacement) | Increased | Modulation of glutamatergic neurotransmission | nih.gov |

| Chemosensory Response (to 1-octanol) | Increased response time | Alteration in sensory neuron function | nih.gov |

| Reproduction (Brood Size) | Increased | Effect on reproductive biology | nih.gov |

| Mitochondrial Respiration | Reduced | Alteration of metabolic functionality | nih.gov |

Rat Models

Rat models are frequently used in preclinical research to evaluate the pharmacokinetics, efficacy, and absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. While specific in vivo efficacy studies for 2,4-dimethoxyquinoline derivatives in rats are not extensively documented, research on other quinoline derivatives provides insight into their behavior in this model. For example, ADME studies have been conducted on 2-aminoquinolone derivatives in rats to determine properties such as absolute bioavailability after oral and intravenous administration. researchgate.net This type of research is critical for determining the potential of a compound to be developed into an orally administered therapeutic.

Dog Models

A review of the available scientific literature did not yield specific preclinical research findings or in vivo studies involving 2,4-dimethoxyquinoline or its direct derivatives in dog models.

Other in vivo Models

To bridge the gap between in vitro potency and clinical application, other animal models are often employed. The antiprotozoal activity of 2-substituted quinoline derivatives has been confirmed in vivo using BALB/c mouse models. In studies of visceral leishmaniasis, oral administration of compounds like 2-n-propylquinoline resulted in a significant reduction in parasite burden in the liver and spleen. mdpi.com These findings demonstrate that quinoline scaffolds can be effective in a systemic disease model following oral delivery.

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| 2-n-propylquinoline | L. donovani-infected BALB/c mice | Oral administration led to a reduction in liver parasite burden of 88% to nearly 100%. | mdpi.com |

| 2-trans-epoxypropylquinoline | L. donovani-infected BALB/c mice | Subcutaneous treatment resulted in an 87% reduction in liver parasite burden. | mdpi.com |

| Metronidazole-quinoline hybrids | L. donovani-infected BALB/c mice | Reduced parasite burden in the liver and spleen by 80%. | mdpi.com |

These preclinical studies in various animal models, while not focused specifically on 2,4-dimethoxyquinoline, underscore the therapeutic potential of the broader quinoline chemical class and highlight the established pathways for evaluating their in vivo efficacy and metabolic properties.

Structure Activity Relationship Sar and Scaffold Modification Studies

Influence of Substituents on Quinoline (B57606) Ring on Biological Activity